molecular formula C12H17N3O3S B2473122 (4-Methyl-1,2,3-thiadiazol-5-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone CAS No. 1351658-46-2

(4-Methyl-1,2,3-thiadiazol-5-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone

Cat. No.: B2473122
CAS No.: 1351658-46-2
M. Wt: 283.35
InChI Key: NOLIOXRCJJPBRI-UHFFFAOYSA-N
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Description

(4-Methyl-1,2,3-thiadiazol-5-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone is a useful research compound. Its molecular formula is C12H17N3O3S and its molecular weight is 283.35. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

  • Compounds with 1,3,4-thiadiazol structures, like the one , have been synthesized and evaluated for antimicrobial activity. For instance, Murthy and Shashikanth (2012) synthesized a series of compounds with thiadiazole structures showing significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria (Murthy & Shashikanth, 2012).

Molecular Aggregation Studies

  • The effect of solvent on molecular aggregation in related thiadiazol compounds has been studied, indicating the importance of structural variations on aggregation interactions (Matwijczuk et al., 2016).

Synthesis of Derivatives

  • Novel synthesis methods for creating 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, a related compound structure, have been developed. This includes the Prins cascade process (Reddy et al., 2014).

Crystal Structure and Biological Activity Analysis

  • The crystal structure and biological activity of closely related compounds, such as (3-methyl-1,5-dioxaspiro[5.5]undecan-3-yl)methanol, have been characterized, providing insight into the structural and functional properties of these molecules (Yuan et al., 2017).

Antitumor Activity

  • Compounds with thiadiazol structures have been synthesized and evaluated for antitumor activity, demonstrating potential in cancer research (Bhole & Bhusari, 2011).

Synthesis of Triazole Derivatives

  • Research on the synthesis of 1,2,3-triazole derivatives using thiadiazoles as intermediates showcases the versatility of thiadiazol compounds in organic synthesis (Pokhodylo et al., 2018).

Fungicidal Activity

  • Research into the fungicidal activity of related compounds indicates the potential of thiadiazol derivatives in agricultural and pharmaceutical applications (Wu, 2013).

Properties

IUPAC Name

1,5-dioxa-9-azaspiro[5.5]undecan-9-yl-(4-methylthiadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3S/c1-9-10(19-14-13-9)11(16)15-5-3-12(4-6-15)17-7-2-8-18-12/h2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOLIOXRCJJPBRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCC3(CC2)OCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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